1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone
Description
Chemical Structure and Properties The compound 1-(3-amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone (CAS: 102821-91-0) features a 10,11-dihydrodibenzo[b,f]azepine core with a 3-amino substituent and a 5-position dimethylamino-ethanone side chain. Its InChIKey is FSWSSSCWSMLDKV-UHFFFAOYSA-N, and it is commercially available from multiple suppliers (e.g., MolPort, TRC) .
Synthesis Synthesis typically involves alkylation or substitution reactions on the dibenzoazepine scaffold. For instance, compound 51 (a diethylamino analog) was synthesized via acid-catalyzed alkylation of a precursor in H2SO4/AcOH, yielding a 97.8% crude product .
Applications The compound is structurally related to bioactive molecules such as azidobupramine, a bifunctional neurotransmitter transporter probe , and CINPA1 analogs, which act as inverse agonists of the constitutive androstane receptor (CAR) . Its dimethylamino group likely enhances lipophilicity and receptor binding compared to simpler amines.
Properties
IUPAC Name |
1-(2-amino-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(dimethylamino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-18(22)21-16-6-4-3-5-13(16)7-8-14-9-10-15(19)11-17(14)21/h3-6,9-11H,7-8,12,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWSSSCWSMLDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone, with the CAS number 102821-91-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H21N3O
- IUPAC Name : 5-[(dimethylamino)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
- Melting Point : 124-126 °C
- InChI Key : FSWSSSCWSMLDKV-UHFFFAOYSA-N
This compound exhibits its biological activity primarily through its interaction with specific targets in cellular pathways. Research indicates that it may act as a selective inhibitor of SIRT2, a member of the sirtuin family involved in various cellular processes including cell cycle regulation and apoptosis.
SIRT2 Inhibition
A study highlighted the compound's ability to inhibit SIRT2 with an IC50 value of approximately 18 μM, demonstrating selectivity over SIRT1 (which showed only 11% inhibition at higher concentrations) . This selectivity is significant for therapeutic applications targeting specific cancer types.
Biological Activities
The compound has been evaluated for various biological activities:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Studies
Several case studies have documented the biological activity of related compounds:
Comparison with Similar Compounds
Substituent Variations on the Ethanone Side Chain
Key Observations :
- Dimethylamino vs. Both show similar molecular weights (324.2) but differ in receptor binding kinetics .
- Ethylamino (Met2): The ethylamino substituent in Met2 increases metabolic stability but reduces CAR binding affinity compared to dimethylamino derivatives .
- Pyrrole (Compound 83) : Replacement with a heterocyclic group (1H-pyrrol-1-yl) decreases molecular weight (318.1) and alters receptor interaction profiles .
Modifications on the Dibenzoazepine Core
Key Observations :
- 3-Amino Group: Essential for bioactivity; removal (e.g., imipramine impurities) abolishes receptor binding .
- Azide Functionalization (Azidobupramine) : Enables covalent binding studies in neurotransmitter transporters .
- Nitro Substituents: Serve as synthetic intermediates for introducing amino groups via reduction .
Physicochemical and Spectral Data Comparison
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton environments (δ 6.8–7.5 ppm) and carbonyl signals (δ ~170–175 ppm) in deuterated DMSO or CDCl₃. Use DEPT-135 to confirm methylene groups in the azepine ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 323.19 (calculated for C₁₉H₂₂N₃O⁺) with <5 ppm error .
- FTIR : Validate amine (N-H stretch ~3300 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functional groups .
Advanced Research: How can computational methods elucidate electronic properties and reactivity?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to predict HOMO-LUMO gaps (~4.5 eV) and nucleophilic sites (e.g., amino group) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability under biological conditions .
- QSAR Modeling : Correlate substituent effects (e.g., dimethylamino vs. diethylamino) with logP values to predict bioavailability .
Basic Research: How to design in vitro assays for evaluating bioactivity?
Q. Methodological Answer :
- Target Selection : Prioritize receptors (e.g., serotonin or dopamine receptors) based on structural analogs .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in HEK293 or SH-SY5Y cell lines. Use fluorescence-based calcium flux assays for real-time activity monitoring .
- Controls : Include positive controls (e.g., clozapine for dopamine antagonism) and solvent-only blanks to normalize data .
Advanced Research: What strategies resolve contradictions in pharmacological data across studies?
Q. Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) using random-effects models to account for inter-lab variability .
- Orthogonal Assays : Validate receptor binding with radioligand displacement and functional cAMP assays to confirm mechanism .
- Batch Effect Correction : Use Z-score normalization for data generated under varying conditions (e.g., cell passage number, serum lot) .
Basic Research: How to assess compound stability under storage conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Monitor degradation via HPLC peak area reduction (<5% impurity threshold) .
- pH Stability : Test solubility and degradation in buffers (pH 1–10) to identify labile groups (e.g., hydrolysis of the ketone moiety) .
Advanced Research: How can environmental fate and ecotoxicity be predicted?
Q. Methodological Answer :
- Read-Across Models : Use data from structurally similar compounds (e.g., dibenzoazepines) to estimate biodegradation half-lives and bioaccumulation factors .
- ToxCast Profiling : Screen for endocrine disruption potential via high-throughput assays (e.g., estrogen receptor binding) .
- Computational Toxicology : Apply EPI Suite to predict LC₅₀ values for aquatic organisms and prioritize in vivo testing .
Notes
- Contradictions Addressed : Variability in synthetic yields (60–85%) attributed to solvent purity and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
